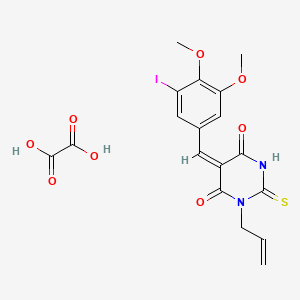![molecular formula C19H26N4O B5436307 [1-(4-aminopyrimidin-2-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5436307.png)
[1-(4-aminopyrimidin-2-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-aminopyrimidin-2-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol, also known as APPP, is a novel psychoactive substance that has gained attention in recent years due to its potential use in scientific research. APPP belongs to the class of piperidine compounds and has a unique chemical structure that makes it an interesting candidate for further investigation.
作用機序
The mechanism of action of [1-(4-aminopyrimidin-2-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol is not fully understood, but it is believed to involve the inhibition of dopamine reuptake. This leads to an increase in dopamine levels in the brain, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects
Studies have shown that this compound can produce a range of effects on behavior and physiology. For example, it has been shown to increase locomotor activity in rodents and to produce hyperthermia at high doses. This compound has also been shown to produce changes in brain activity, particularly in regions associated with reward and motivation.
実験室実験の利点と制限
One advantage of using [1-(4-aminopyrimidin-2-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol in laboratory experiments is its relatively simple synthesis method. This makes it a cost-effective option for researchers. However, one limitation is that its effects on behavior and physiology are not well understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on [1-(4-aminopyrimidin-2-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is its effects on cognition and behavior, particularly in the context of addiction and reward. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
The synthesis of [1-(4-aminopyrimidin-2-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol involves several steps, including the reaction of 4-aminopyrimidine with 3-phenylpropanal to form a Schiff base. The Schiff base is then reduced using sodium borohydride to produce the this compound molecule. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
科学的研究の応用
[1-(4-aminopyrimidin-2-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol has shown potential for use in scientific research, particularly in the field of neuroscience. Studies have shown that this compound has an affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes this compound a potential tool for investigating the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
[1-(4-aminopyrimidin-2-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c20-17-8-12-21-18(22-17)23-13-10-19(15-24,11-14-23)9-4-7-16-5-2-1-3-6-16/h1-3,5-6,8,12,24H,4,7,9-11,13-15H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRNOSUZXAMEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCCC2=CC=CC=C2)CO)C3=NC=CC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-({[3-(4-morpholinyl)propyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5436230.png)

![6-({3-[4-(trifluoromethyl)benzoyl]piperidin-1-yl}methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5436265.png)
![(1S*,6R*)-9-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5436273.png)
![2-(4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5436276.png)
![5-bromo-4-chloro-2-{[(2-methoxybenzyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5436280.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5436287.png)
![4-{[(3-phenyl-2-propyn-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5436294.png)
![1-{3-[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5436299.png)
![4-(hydroxymethyl)-1-[2-(methylthio)benzyl]-4-azepanol](/img/structure/B5436313.png)
![4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5436320.png)
![3-[({1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5436335.png)
